molecular formula C8H9ClFNO B1379426 1-(4-Amino-3-fluorophenyl)ethanone hydrochloride CAS No. 1187648-60-7

1-(4-Amino-3-fluorophenyl)ethanone hydrochloride

Cat. No.: B1379426
CAS No.: 1187648-60-7
M. Wt: 189.61 g/mol
InChI Key: NIZMPTYELDRGEE-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1-(4-Amino-3-fluorophenyl)ethanone hydrochloride is an organofluorine compound belonging to the acetophenone derivative family. Its IUPAC name is This compound , reflecting the acetyl group (-COCH₃) at the 1-position, an amino group (-NH₂) at the 4-position, and a fluorine atom at the 3-position of the phenyl ring, with a hydrochloride counterion. The molecular formula is C₈H₉ClFNO , derived from the base compound C₈H₈FNO (molecular weight: 153.15 g/mol) combined with hydrochloric acid.

The compound’s structural features are critical to its reactivity:

  • Acetyl group : Enhances electrophilic properties, enabling participation in condensation and acylation reactions.
  • Amino group : Facilitates hydrogen bonding and serves as a site for further functionalization, such as diazotization.
  • Fluorine atom : Introduces electron-withdrawing effects, influencing aromatic ring electronics and metabolic stability.

Synonyms include 4'-amino-3'-fluoroacetophenone hydrochloride and 1-(4-amino-3-fluorophenyl)ethan-1-one hydrochloride, with CAS Registry Number 73792-22-0 (base compound).

Property Value Source
Molecular Formula C₈H₉ClFNO
Molecular Weight 189.62 g/mol
Canonical SMILES CC(=O)C1=CC(=C(C=C1)N)F.Cl
Boiling Point (base) 286.4°C at 760 mmHg

Historical Context and Development

The synthesis of this compound traces back to advancements in fluorinated aromatic amine chemistry. Early routes involved nitro reduction of precursors like 3-fluoro-4-nitroacetophenone, followed by hydrochloride salt formation. For example, catalytic hydrogenation of 3-fluoro-4-nitrophenol using palladium on carbon in ethanol/tetrahydrofuran yields 4-amino-3-fluorophenol, a key intermediate. Subsequent acetylation and salt formation produce the target compound.

A pivotal application emerged in pharmaceutical synthesis, notably for regorafenib , a multi-kinase inhibitor. The compound’s fluorine and amino groups enable precise structural modifications critical to regorafenib’s kinase-binding affinity. Industrial-scale production leverages cost-effective methods, such as diazo coupling of sulfanilic acid derivatives with fluorophenols, followed by iron-mediated reduction.

Significance in Organofluorine Chemistry

Fluorine’s incorporation into aromatic systems profoundly impacts physicochemical properties. In this compound:

  • Lipophilicity : The fluorine atom increases logP values (experimental: ~2.19), enhancing membrane permeability.
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation via cytochrome P450 enzymes, extending half-life in biological systems.
  • Electronic effects : The meta-fluorine withdraws electron density, polarizing the aromatic ring and directing electrophilic substitution to the para-amino group.

These attributes make the compound a versatile intermediate in:

  • Pharmaceuticals : Synthesizing tyrosine kinase inhibitors (e.g., regorafenib).
  • Materials science : Developing fluorinated polymers with enhanced thermal stability.
  • Agrochemicals : Serving as a precursor for herbicides with improved environmental persistence.

Properties

IUPAC Name

1-(4-amino-3-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMPTYELDRGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Route

  • Step 1: Nitration of 4-Aminoacetophenone
    A common precursor, 4-aminoacetophenone, undergoes nitration using a nitrating mixture (concentrated sulfuric acid and nitric acid) under controlled temperature conditions (0–5 °C) to selectively introduce a nitro group at the 3-position, yielding 1-(4-amino-3-nitrophenyl)ethanone.

  • Step 2: Fluorination
    The introduction of fluorine at the 3-position can be achieved either before nitration or via halogen exchange reactions. Selective electrophilic fluorination reagents or nucleophilic aromatic substitution using fluorinating agents (e.g., Selectfluor or KF under phase-transfer conditions) are employed depending on the substrate.

  • Step 3: Reduction of Nitro to Amino Group
    The nitro group is reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 with Pd/C catalyst). This step yields the desired 1-(4-amino-3-fluorophenyl)ethanone.

  • Step 4: Formation of Hydrochloride Salt
    The free base is treated with hydrochloric acid to form the hydrochloride salt, improving its stability and crystallinity for isolation.

Friedel-Crafts Acylation Approach

  • Starting Material: 4-amino-3-fluorobenzene derivatives or protected analogs.
  • Reagents: Acetyl chloride or acetic anhydride as acylating agents, with Lewis acid catalysts such as aluminum chloride (AlCl3).
  • Conditions: The reaction is performed under anhydrous conditions, typically at 50–80 °C to promote electrophilic aromatic substitution, yielding 1-(4-amino-3-fluorophenyl)ethanone after work-up.

This method requires protection of the amino group (e.g., acetylation) to prevent catalyst poisoning and to direct regioselectivity.

Detailed Reaction Conditions and Optimization

Step Reaction Reagents/Conditions Notes
1 Nitration of 4-aminoacetophenone HNO3/H2SO4, 0–5 °C, 1–2 h Controlled temperature to avoid over-nitration
2 Fluorination Selectfluor or KF with phase-transfer catalyst, 25–80 °C Regioselective fluorination at meta position
3 Reduction of nitro group SnCl2·2H2O in HCl, reflux; or H2/Pd-C, room temp, 2–4 h Mild conditions to avoid over-reduction
4 Salt formation HCl in ethanol or ether, 0–25 °C Formation of stable hydrochloride salt

Research Findings and Analytical Data

  • Yield and Purity:
    Optimized nitration and reduction steps provide overall yields of 60–75% with purity >98% as confirmed by HPLC.

  • Spectroscopic Characterization:

    • ¹H NMR: Aromatic protons show characteristic shifts; acetyl methyl group at δ ~2.6 ppm.
    • ¹³C NMR: Carbonyl carbon at δ ~195 ppm; aromatic carbons influenced by fluorine substitution.
    • FT-IR: Strong C=O stretch at ~1660 cm⁻¹; N-H stretch indicative of amino group; characteristic C-F stretch near 1100 cm⁻¹.
    • Mass Spectrometry: Molecular ion peak consistent with C8H8FNO·HCl (hydrochloride salt).
  • Stability:
    The hydrochloride salt shows enhanced stability under ambient conditions compared to the free base.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Nitration → Fluorination → Reduction 4-aminoacetophenone HNO3/H2SO4, Selectfluor, SnCl2/HCl High regioselectivity, well-established Multi-step, requires careful control
Friedel-Crafts Acylation 4-amino-3-fluorobenzene derivative Acetyl chloride, AlCl3 Direct acylation, fewer steps Requires amino protection, sensitive to moisture

Industrial and Scale-Up Considerations

  • Continuous Flow Nitration: Enhances safety and control over exothermic nitration step.
  • Catalytic Hydrogenation: Preferred for large scale due to cleaner reaction and ease of catalyst recovery.
  • Salt Formation: Crystallization of hydrochloride salt improves product handling and purity for pharmaceutical applications.

Biological Activity

1-(4-Amino-3-fluorophenyl)ethanone hydrochloride, also known as 4-Amino-3-fluoroacetophenone, is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supplemented by data tables and relevant case studies.

  • Molecular Formula : C9H10ClF N2O
  • Molecular Weight : Approximately 153.154 g/mol
  • Appearance : White to light yellow crystalline solid
  • Melting Point : 86 to 88 °C
  • Boiling Point : Approximately 286.4 °C at 760 mmHg
  • Density : Approximately 1.2 g/cm³

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential binding to proteins that may modulate its biological effects, making it a candidate for further drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial metabolism, contributing to its antibacterial properties.
  • Receptor Binding : It shows potential for binding to receptors that could influence cell signaling pathways.

Biological Activity

This compound has been studied for its antibacterial and antifungal activities. The compound exhibits efficacy against a range of pathogens, particularly Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A comparative study on various derivatives revealed the following:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaIC50 (μM)
1-(4-Amino-3-fluorophenyl)ethanone HClEffective (e.g., S. aureus)Moderate (e.g., E. coli)<25
Control Compound AHighly EffectiveLow Activity<10
Control Compound BModerateModerate<30

The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several compounds similar to this compound. The results indicated that the compound demonstrated potent activity against E. coli and Bacillus subtilis, with minimal toxicity towards human cells at therapeutic concentrations .

Study 2: Anti-proliferative Effects

In another investigation focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The findings suggested that it reduced cell viability significantly compared to untreated controls, indicating potential as an anti-cancer agent .

Applications in Drug Development

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs : Investigating its efficacy in cancer treatment protocols.

Scientific Research Applications

Pharmaceutical Applications

1-(4-Amino-3-fluorophenyl)ethanone hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to exhibit notable biological activities:

  • Antibacterial and Antifungal Properties: Research indicates that this compound has demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for drug development targeting infectious diseases.
  • Potential Drug Development: The compound's interactions with specific biological targets suggest its utility in developing new therapeutics. Studies have shown its binding affinity to proteins involved in metabolic pathways, indicating possible applications in metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing novel drug candidates. Its unique fluorine substitution enhances its pharmacological properties compared to similar compounds without fluorine.

Biological Research Applications

The compound has been investigated for its biological activity beyond antibacterial effects:

  • Enzyme Interaction Studies: It has been studied for its potential interactions with various enzymes, which may modulate its biological effects. This includes exploring its role in inhibiting specific enzymes that are critical in disease processes.
  • Therapeutic Potential: Given its ability to interact with biological targets, there is ongoing research into its therapeutic applications, particularly in treating infections and possibly other diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antibacterial Activity Study: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibiotic agent.
  • Fungal Inhibition Research: Another research project focused on the antifungal properties of the compound, showing promising results against Candida species, suggesting further investigation into its use as an antifungal treatment.
  • Metabolic Pathway Interaction Analysis: Research indicated that the compound interacts with key metabolic enzymes, suggesting it could play a role in regulating metabolic disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties
This compound 1187648-60-7 C₈H₉ClFNO 189.61 4-amino, 3-fluoro High polarity due to -NH₂ and -F; used in API synthesis
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride 456-00-8 C₈H₈ClFNO 189.61 2-fluoro, 2-amino Altered electronic effects from fluorine position; higher lipophilicity
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone 39061-72-8 C₉H₇ClF₃NO 249.61 4-amino, 3-Cl, 5-CF₃ Enhanced steric bulk; potential for CNS-targeting APIs
1-(2-Amino-4-chlorophenyl)ethanone 56762-32-4 C₈H₇ClNO 183.60 2-amino, 4-Cl Reduced solubility due to non-polar Cl substitution

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electron-withdrawing nature increases the compound’s stability and bioavailability compared to chloro-substituted analogues .
  • Substituent Position: The 3-fluoro-4-amino configuration in the target compound optimizes hydrogen-bonding interactions in drug-receptor binding, unlike 2-fluoro derivatives .

Analogues with Hydroxyl/Methoxyl Substitutions

Table 2: Hydroxyacetophenone Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Synthesis/Properties
1-(4-Amino-3-hydroxyphenyl)ethanone 54903-54-7 C₈H₉NO₂ 151.17 4-amino, 3-OH Prone to oxidation; used in antioxidant research
1-(3-Hydroxyphenyl)ethanone (3-Hydroxyacetophenone) 121-71-1 C₈H₈O₂ 136.15 3-OH Common impurity in adrenergic APIs; lower thermal stability
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 2-Cl, 4-OH, 3-OCH₃ Synthesized via Friedel-Crafts acylation; melting point 97–98°C

Key Observations :

  • Hydroxyl Groups: Compounds with -OH substituents (e.g., 3-Hydroxyacetophenone) exhibit higher polarity but lower chemical stability compared to fluoro/amino derivatives .
  • Methoxyl Groups: Methoxy substituents (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) enhance steric hindrance, affecting reaction kinetics in synthesis .

Impurities and Byproducts in Pharmaceutical Context

Table 3: Pharmacopoeial Impurities

Compound Name CAS No. Molecular Formula Role Regulatory Status
Benzyletilefrone Hydrochloride (Imp. D(EP)) 55845-90-4 C₁₆H₁₇ClFNO Benzyl-ethylamino impurity Controlled ≤0.15% in APIs
Phenylephrone Hydrochloride (Imp. C(EP)) 94240-17-2 C₉H₁₂ClNO₂ Methylamino ketone impurity Identified in adrenergic drug degradation

Key Observations :

  • The target compound’s purity profile is distinct from these impurities, emphasizing the need for stringent analytical controls during API manufacturing .

Q & A

Q. What are the established synthetic routes for 1-(4-Amino-3-fluorophenyl)ethanone hydrochloride?

The compound is synthesized via Friedel-Crafts acylation , where 3-fluoro-4-aminophenol reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). After refluxing in a solvent like carbon disulfide, the intermediate undergoes steam distillation to remove volatile byproducts, followed by hydrochloric acid treatment to form the hydrochloride salt . Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-acylation). Purification typically involves recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the aromatic substitution pattern (e.g., fluorine-induced deshielding at C-3) and the acetyl group (δ ~2.5 ppm for CH₃).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 201.06 (C₈H₈FNO⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using a C18 column and acetonitrile/water (0.1% TFA) mobile phase .

Q. How should stability studies be designed for this compound under varying conditions?

Conduct accelerated stability testing:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Hydrochloride salts are hygroscopic, requiring desiccated storage .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess aryl-fluorine bond lability. Use amber glassware to mitigate photodegradation .

Q. What solvents are suitable for its solubility and reactivity in cross-coupling reactions?

The hydrochloride salt is water-soluble due to ionic interactions. For organic reactions (e.g., Suzuki-Miyaura coupling), dissolve in polar aprotic solvents (DMF, DMSO) with a base (e.g., K₂CO₃) to liberate the free base. Avoid protic solvents (e.g., MeOH) that may protonate the amino group, reducing nucleophilicity .

Advanced Research Questions

Q. How can impurity profiles be resolved during scale-up synthesis?

Common impurities include unreacted 3-fluoro-4-aminophenol and di-acylated byproducts . Use preparative HPLC with a gradient elution (10–90% acetonitrile in 0.1% formic acid) for isolation. Structural elucidation of impurities via LC-MS/MS and comparative NMR with reference standards (e.g., salbutamol impurities) is critical .

Q. What methodologies separate enantiomers if chiral centers are introduced during functionalization?

Employ chiral HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak IC) and hexane/isopropanol (80:20) mobile phase. Alternatively, synthesize diastereomeric derivatives using chiral auxiliaries (e.g., Mosher’s acid) for crystallographic resolution .

Q. How can computational modeling predict reactivity in fluorinated aryl ketones?

Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Absolute hardness (η) and electronegativity (χ) parameters from Parr-Pearson theory guide predictions of charge-transfer interactions .

Q. What in vitro assays evaluate its pharmacological potential as a kinase inhibitor precursor?

Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. The fluorine atom enhances binding via C-F⋯H-N interactions with ATP-binding pockets. IC₅₀ values are compared to positive controls (e.g., gefitinib) .

Q. How is single-crystal X-ray diffraction applied to confirm its solid-state structure?

Grow crystals via slow evaporation from ethanol. Refine using SHELXL (space group P2₁/c) with anisotropic displacement parameters. Key metrics: R-factor < 5%, hydrogen-bonding network between NH₃⁺ and Cl⁻ .

Q. How are contradictory spectral data resolved (e.g., unexpected MS fragments)?

Reconcile discrepancies using tandem MS/MS and isotopic labeling. For example, a fragment at m/z 123 may arise from acetyl group cleavage or fluorine loss. Cross-validate with IR (C=O stretch ~1680 cm⁻¹) and ¹⁹F NMR (δ ~-110 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Amino-3-fluorophenyl)ethanone hydrochloride
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1-(4-Amino-3-fluorophenyl)ethanone hydrochloride

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